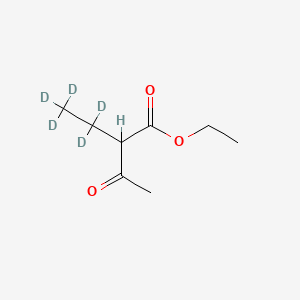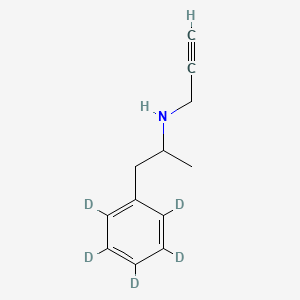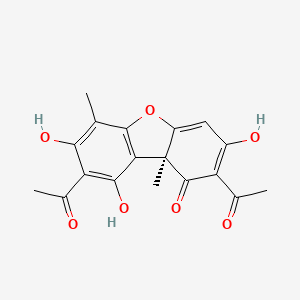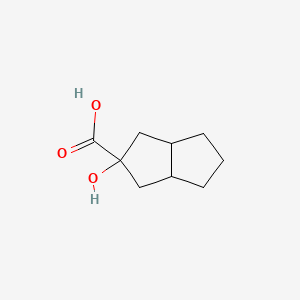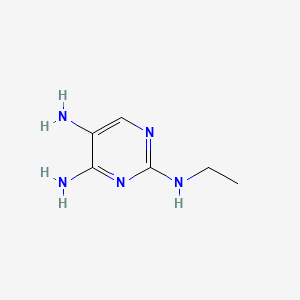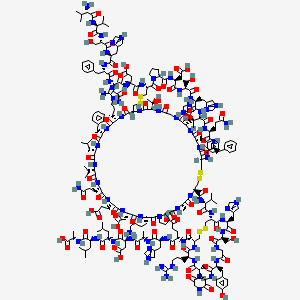
Transforming growth factor alpha (human)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Transforming growth factor alpha (TGF-α) is a protein that in humans is encoded by the TGFA gene . It is an EGF-related polypeptide growth factor that signals through the EGF receptor, and stimulates the proliferation of a wide range of epidermal and epithelial cells . It is produced by monocytes, keratinocytes, and various tumor cells .
Molecular Structure Analysis
The molecular structure of TGF-α has been studied using techniques such as NMR . The conformation space of des-Val-Val TGF-α was explored by distance geometry embedding followed by restrained molecular dynamics refinement using NOE distance constraints and some torsion angle constraints derived from J-couplings .Chemical Reactions Analysis
TGF-α is a growth factor with 33% homology to EGF, binds to EGFR, activates tyrosine phosphorylation of the receptor, and stimulates cell proliferation . It plays a role in tumor initiation by inducing the reversible transformed phenotype .Physical and Chemical Properties Analysis
TGF-α is a protein structurally similar to Epidermal Growth Factor (EGF) and a ligand for EGF-receptors, competing with Epidermal Growth Factors . It has been found in a variety of non-neoplastic and neoplastic disorders where angiogenesis is involved or contributes to part of the pathology .Mechanism of Action
Safety and Hazards
TGF-α overexpression has been detected in oesophageal squamous cell carcinoma and is linked to invasive breast carcinoma . TGF-β promotes the formation of tumor microenvironment by interacting with other growth factors (PDGFs, FGFs and VEGFs) and extracellular matrix (ECM) remodeling and its regulatory role in hepatocyte carcinogenesis has been reported recently .
Properties
IUPAC Name |
(4S)-4-[[(4R,7S,10S,16S,19S,25S,28S,31R)-31-[[(2S)-2-[[(1R,6R,9S,12S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,53S,56S,59S,62S,65S,68S,71S,76S,79S,85S)-47-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-18-(4-aminobutyl)-27,68-bis(3-amino-3-oxopropyl)-36,71,76-tribenzyl-39-(3-carbamimidamidopropyl)-24-(2-carboxyethyl)-21,56-bis(carboxymethyl)-65,85-bis[(1R)-1-hydroxyethyl]-59-(hydroxymethyl)-62,79-bis(1H-imidazol-4-ylmethyl)-9-methyl-33-(2-methylpropyl)-8,11,17,20,23,26,29,32,35,38,41,48,54,57,60,63,66,69,72,74,77,80,83,86-tetracosaoxo-30-propan-2-yl-3,4,44,45-tetrathia-7,10,16,19,22,25,28,31,34,37,40,49,55,58,61,64,67,70,73,75,78,81,84,87-tetracosazatetracyclo[40.31.14.012,16.049,53]heptaoctacontane-6-carbonyl]amino]-3-methylbutanoyl]amino]-7-(3-carbamimidamidopropyl)-25-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-28-(1H-imidazol-4-ylmethyl)-10-methyl-6,9,12,15,18,21,24,27,30-nonaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C239H348N70O72S6/c1-111(2)71-143(202(345)267-122(20)237(380)381)277-204(347)144(72-112(3)4)278-213(356)157(85-180(326)327)276-192(335)120(18)265-203(346)152(80-131-90-250-107-260-131)285-200(343)141(61-65-179(324)325)272-221(364)164-100-382-384-103-167(224(367)288-154(82-133-92-252-109-262-133)210(353)293-161(97-310)195(338)257-95-176(320)268-146(78-129-54-56-135(315)57-55-129)217(360)303-185(115(9)10)229(372)258-94-175(319)264-119(17)191(334)269-136(197(340)297-164)50-37-67-254-238(245)246)299-232(375)187(117(13)14)305-225(368)168-104-385-383-101-165-223(366)283-149(76-127-45-31-25-32-46-127)206(349)284-151(79-130-89-249-106-259-130)194(337)256-96-177(321)302-189(123(21)313)233(376)300-166(222(365)270-137(51-38-68-255-239(247)248)196(339)280-147(74-125-41-27-23-28-42-125)205(348)279-145(73-113(5)6)216(359)304-186(116(11)12)230(373)273-138(58-62-172(241)316)198(341)271-140(60-64-178(322)323)201(344)290-158(86-181(328)329)212(355)275-142(49-35-36-66-240)235(378)308-69-39-52-170(308)226(369)266-121(19)193(336)296-168)102-386-387-105-169(301-215(358)159(87-182(330)331)291-211(354)156(84-174(243)318)289-207(350)148(75-126-43-29-24-30-44-126)282-209(352)153(81-132-91-251-108-261-132)286-220(363)163(99-312)295-231(374)188(118(15)16)306-228(371)184(244)114(7)8)236(379)309-70-40-53-171(309)227(370)292-160(88-183(332)333)214(357)294-162(98-311)219(362)287-155(83-134-93-253-110-263-134)218(361)307-190(124(22)314)234(377)274-139(59-63-173(242)317)199(342)281-150(208(351)298-165)77-128-47-33-26-34-48-128/h23-34,41-48,54-57,89-93,106-124,136-171,184-190,310-315H,35-40,49-53,58-88,94-105,240,244H2,1-22H3,(H2,241,316)(H2,242,317)(H2,243,318)(H,249,259)(H,250,260)(H,251,261)(H,252,262)(H,253,263)(H,256,337)(H,257,338)(H,258,372)(H,264,319)(H,265,346)(H,266,369)(H,267,345)(H,268,320)(H,269,334)(H,270,365)(H,271,341)(H,272,364)(H,273,373)(H,274,377)(H,275,355)(H,276,335)(H,277,347)(H,278,356)(H,279,348)(H,280,339)(H,281,342)(H,282,352)(H,283,366)(H,284,349)(H,285,343)(H,286,363)(H,287,362)(H,288,367)(H,289,350)(H,290,344)(H,291,354)(H,292,370)(H,293,353)(H,294,357)(H,295,374)(H,296,336)(H,297,340)(H,298,351)(H,299,375)(H,300,376)(H,301,358)(H,302,321)(H,303,360)(H,304,359)(H,305,368)(H,306,371)(H,307,361)(H,322,323)(H,324,325)(H,326,327)(H,328,329)(H,330,331)(H,332,333)(H,380,381)(H4,245,246,254)(H4,247,248,255)/t119-,120-,121-,122-,123+,124+,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,184-,185-,186-,187-,188-,189-,190-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWKYTGJWUAZPZ-WWHBDHEGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)C(C)C)CC2=CC=C(C=C2)O)CO)CC3=CNC=N3)NC(=O)C(C(C)C)NC(=O)C4CSSCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)N6CCCC6C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)CC7=CC=CC=C7)CCC(=O)N)C(C)O)CC8=CNC=N8)CO)CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC9=CC=CC=C9)NC(=O)C(CC1=CNC=N1)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C(C)C)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1CCCC1C(=O)NC(C(=O)N4)C)CCCCN)CC(=O)O)CCC(=O)O)CCC(=O)N)C(C)C)CC(C)C)CC1=CC=CC=C1)CCCNC(=N)N)C(C)O)CC1=CNC=N1)CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)CCCNC(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)C(C)C)CC2=CC=C(C=C2)O)CO)CC3=CNC=N3)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CSSC[C@H]5C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N6CCC[C@H]6C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CC7=CC=CC=C7)CCC(=O)N)[C@@H](C)O)CC8=CNC=N8)CO)CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC9=CC=CC=C9)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1CCC[C@H]1C(=O)N[C@H](C(=O)N4)C)CCCCN)CC(=O)O)CCC(=O)O)CCC(=O)N)C(C)C)CC(C)C)CC1=CC=CC=C1)CCCNC(=N)N)[C@@H](C)O)CC1=CNC=N1)CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)CCCNC(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C239H348N70O72S6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5546 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105186-99-0 |
Source


|
| Record name | Transforming growth factor alpha (human) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105186990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[2-[[(3-Ethyl-d5-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]carbamic Acid Ethyl Ester](/img/structure/B563937.png)
![4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide](/img/structure/B563938.png)

